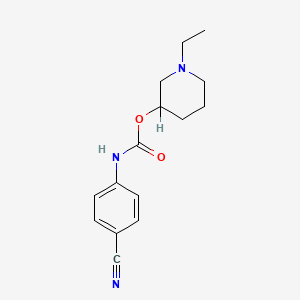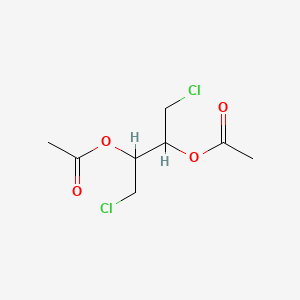
2,3-Butanediol, 1,4-dichloro-, diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Butanediol, 1,4-dichloro-, diacetate: is an organic compound with the molecular formula C8H12Cl2O4 It is a derivative of 2,3-butanediol, where two chlorine atoms are substituted at the 1 and 4 positions, and the hydroxyl groups are acetylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-butanediol, 1,4-dichloro-, diacetate typically involves the chlorination of 2,3-butanediol followed by acetylation. The reaction can be carried out under controlled conditions to ensure the selective substitution of chlorine atoms and acetylation of hydroxyl groups. The general reaction scheme is as follows:
Chlorination: 2,3-Butanediol is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce chlorine atoms at the 1 and 4 positions.
Acetylation: The chlorinated intermediate is then reacted with acetic anhydride (Ac2O) in the presence of a catalyst such as pyridine to form the diacetate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Butanediol, 1,4-dichloro-, diacetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Hydrolysis: The diacetate ester can be hydrolyzed to yield 2,3-butanediol and acetic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bonds.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed:
Substitution Reactions: Products such as 2,3-butanediol derivatives with different functional groups.
Hydrolysis: 2,3-Butanediol and acetic acid.
Oxidation and Reduction: Corresponding ketones or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,3-Butanediol, 1,4-dichloro-, diacetate is used as an intermediate in organic synthesis. It can be employed in the preparation of various chemical compounds and materials.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for specialized applications.
Wirkmechanismus
The mechanism of action of 2,3-butanediol, 1,4-dichloro-, diacetate involves its interaction with various molecular targets and pathways. The compound can act as a precursor to other reactive intermediates, which can then participate in further chemical reactions. The presence of chlorine atoms and acetyl groups influences its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
2,3-Butanediol, diacetate: A similar compound without the chlorine substitutions.
1,4-Dichloro-2,3-butanediol: A compound with chlorine substitutions but without acetylation.
2,3-Butanediol: The parent compound without any substitutions or acetylation.
Uniqueness: 2,3-Butanediol, 1,4-dichloro-, diacetate is unique due to the presence of both chlorine atoms and acetyl groups. This combination imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
35128-51-9 |
|---|---|
Molekularformel |
C8H12Cl2O4 |
Molekulargewicht |
243.08 g/mol |
IUPAC-Name |
(3-acetyloxy-1,4-dichlorobutan-2-yl) acetate |
InChI |
InChI=1S/C8H12Cl2O4/c1-5(11)13-7(3-9)8(4-10)14-6(2)12/h7-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
VUSDDVVGSXTTKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(CCl)C(CCl)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


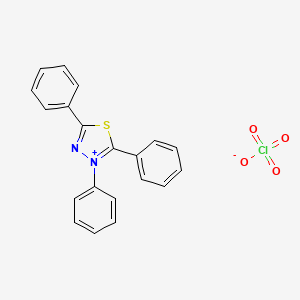
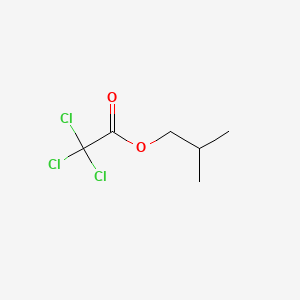

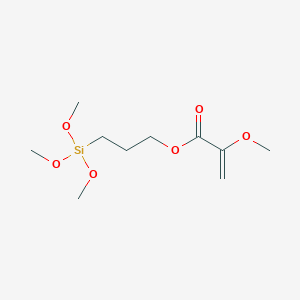
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688066.png)

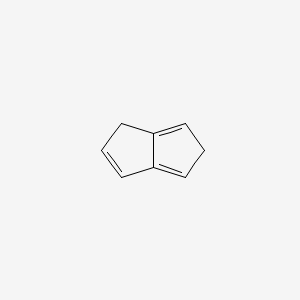
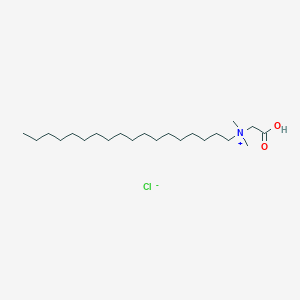
![1H-Naphtho[2,3-F]indole](/img/structure/B14688098.png)

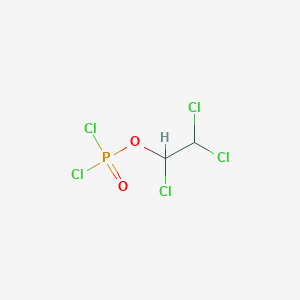
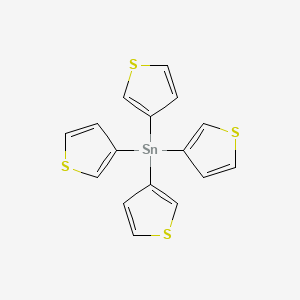
![4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide](/img/structure/B14688131.png)
